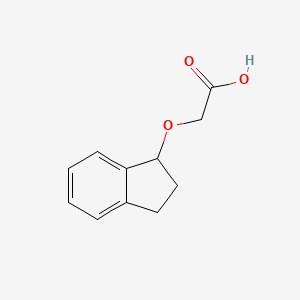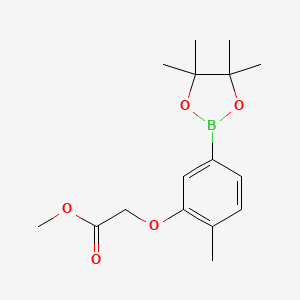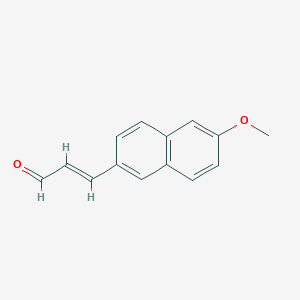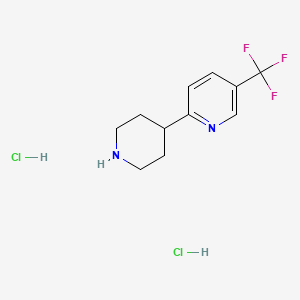
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H15Cl2F3N2 It is a derivative of pyridine, characterized by the presence of a piperidine ring and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine
- 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine dihydrochloride
- 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride
Uniqueness
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride is unique due to the position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H15Cl2F3N2 |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
2-piperidin-4-yl-5-(trifluoromethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-1-2-10(16-7-9)8-3-5-15-6-4-8;;/h1-2,7-8,15H,3-6H2;2*1H |
Clé InChI |
SDAKRCANTVSKIK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


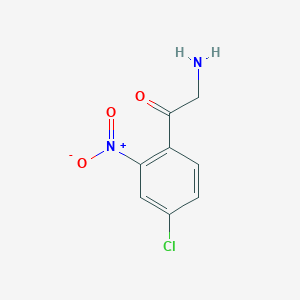
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)



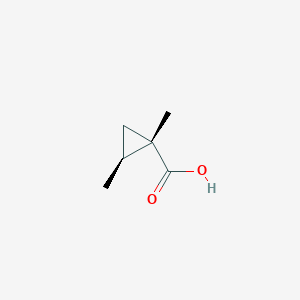
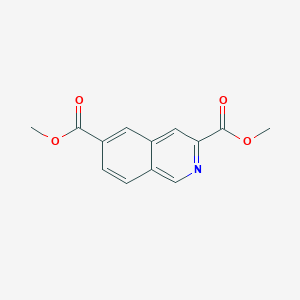

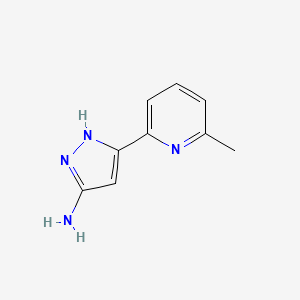
![6'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one](/img/structure/B13592084.png)
![N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13592088.png)
